molecular formula C12H8ClNO2 B8282537 3-Pyridin-3-yl-phenyl chloroformate

3-Pyridin-3-yl-phenyl chloroformate

Cat. No.: B8282537
M. Wt: 233.65 g/mol
InChI Key: NSJFTNLFTQRPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-yl-phenyl chloroformate is a chloroformate derivative characterized by a phenyl group substituted with a pyridin-3-yl moiety. Chloroformates (R-O-C(O)-Cl) are highly reactive acylating agents widely used in organic synthesis, particularly for introducing carbonate or carbamate functionalities.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

(3-pyridin-3-ylphenyl) carbonochloridate

InChI

InChI=1S/C12H8ClNO2/c13-12(15)16-11-5-1-3-9(7-11)10-4-2-6-14-8-10/h1-8H

InChI Key

NSJFTNLFTQRPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)Cl)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Chemical Properties

Chloroformates vary significantly in reactivity based on the R-group substituent. Key comparisons include:

Compound Reactivity (Relative to Phenyl Chloroformate) Key Properties Applications
3-Pyridin-3-yl-phenyl Likely higher Pyridine enhances electrophilicity via electron withdrawal; may improve stability in polar solvents. Pharmaceutical intermediates, catalyst synthesis.
Phenyl Chloroformate Baseline (High) High reactivity with alcohols/amines; used in one-pot carbonate synthesis. Cellulose derivatization, polymer chemistry .
Ethyl Chloroformate Lower Volatile, flammable; forms ethyl carbamates. Derivatization of amino acids for GC analysis .
Benzyl Chloroformate Moderate Bulky benzyl group reduces volatility; common in peptide synthesis. Protecting groups in organic chemistry .
Methyl Chloroformate Higher Extremely toxic; decomposes to CO₂ and HCl upon heating. Limited to controlled industrial processes due to hazards .
  • Electronic Effects : The pyridinyl group in 3-Pyridin-3-yl-phenyl chloroformate likely increases electrophilicity at the carbonyl carbon compared to phenyl chloroformate, accelerating reactions with nucleophiles like amines or alcohols. This is analogous to how nitro or chloro substituents enhance reactivity in aryl chloroformates .
  • Solubility: The nitrogen in the pyridine ring may improve solubility in polar aprotic solvents (e.g., DMF or acetonitrile), unlike alkyl chloroformates (e.g., ethyl or methyl), which are more soluble in non-polar solvents .

Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property 3-Pyridin-3-yl-phenyl Phenyl Ethyl Benzyl
Molecular Weight ~229.66 156.57 108.52 186.59
Boiling Point (°C) Not reported 68–70 93–95 103–105
Solubility Polar aprotic Benzene, ether Ether, ethanol Dichloromethane

Table 2: Toxicity Metrics

Compound LD50 (Oral, Rat) AEGL-3 (8h, ppm) Key Risks
3-Pyridin-3-yl-phenyl Not available Not established Corrosive, irritant
Methyl 50–100 mg/kg 3.8 Pulmonary edema, lethality
Ethyl 250 mg/kg 5.7 Flammable, severe burns
Benzyl 300 mg/kg 8.0 Moderate toxicity, dermal hazards

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